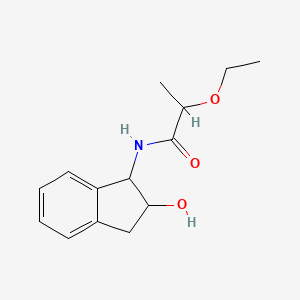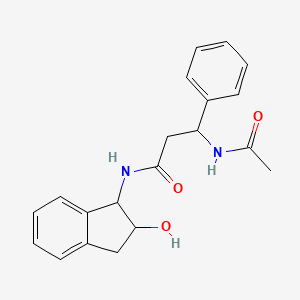
2-ethoxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide, also known as EHDP, is a chemical compound that has gained attention for its potential use in scientific research. EHDP is a derivative of indene, a bicyclic hydrocarbon that is commonly used in the synthesis of pharmaceuticals and agrochemicals. EHDP is a white crystalline powder that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes in the brain. Specifically, this compound has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO, this compound may increase the levels of these neurotransmitters in the brain, leading to a reduction in symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on MAO, this compound has also been shown to have antioxidant properties. This makes this compound a potential candidate for the development of new drugs to treat oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
2-ethoxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it readily available for use in research. Another advantage is that it has been shown to have a number of potential applications in the field of neuroscience. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential use in certain research applications.
Future Directions
There are a number of potential future directions for research on 2-ethoxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide. One area of interest is in the development of new drugs to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is in the development of new drugs to treat oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in these and other areas of research.
Synthesis Methods
2-ethoxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone with ethylamine. The resulting product is then hydrolyzed to form this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.
Scientific Research Applications
2-ethoxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide has been shown to have potential applications in scientific research. One area of interest is in the field of neuroscience, where this compound has been shown to have an inhibitory effect on the activity of certain neurotransmitters. This makes this compound a potential candidate for the development of new drugs to treat neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-18-9(2)14(17)15-13-11-7-5-4-6-10(11)8-12(13)16/h4-7,9,12-13,16H,3,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOIJUDPWCNMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)NC1C(CC2=CC=CC=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea](/img/structure/B6640566.png)
![3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol](/img/structure/B6640570.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide](/img/structure/B6640584.png)


![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B6640608.png)


![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B6640628.png)


![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6640643.png)
![6-cyclopropyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6640644.png)